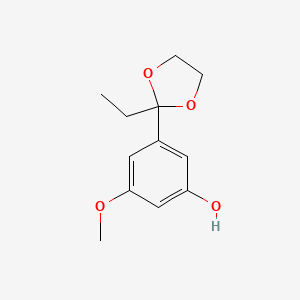
3-(2-Ethyl-1,3-dioxolan-2-yl)-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethyl-1,3-dioxolan-2-yl)-5-methoxyphenol is an organic compound that features a dioxolane ring and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-1,3-dioxolan-2-yl)-5-methoxyphenol typically involves the formation of the dioxolane ring through a stereoselective assembly of three components: an alkene, a carboxylic acid, and a silyl enol ether. The reaction proceeds via the generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine . The stereoselective trapping of the cation intermediate with silyl enol ether completes the formation of the dioxolane product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethyl-1,3-dioxolan-2-yl)-5-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents are commonly used for the oxidation of the dioxolane ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used to substitute the methoxy group, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different dioxolane derivatives, while reduction can yield simpler alcohols or ethers.
Scientific Research Applications
3-(2-Ethyl-1,3-dioxolan-2-yl)-5-methoxyphenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Ethyl-1,3-dioxolan-2-yl)-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The dioxolane ring and methoxyphenol group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Similar to 1,3-dioxolanes but with a six-membered ring.
Benzo[d][1,3]dioxole: Contains a fused benzene ring and dioxolane ring, offering different chemical properties.
Uniqueness
3-(2-Ethyl-1,3-dioxolan-2-yl)-5-methoxyphenol is unique due to its specific combination of a dioxolane ring and a methoxyphenol group
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-(2-ethyl-1,3-dioxolan-2-yl)-5-methoxyphenol |
InChI |
InChI=1S/C12H16O4/c1-3-12(15-4-5-16-12)9-6-10(13)8-11(7-9)14-2/h6-8,13H,3-5H2,1-2H3 |
InChI Key |
YJXGGSWOEBPMNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCCO1)C2=CC(=CC(=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


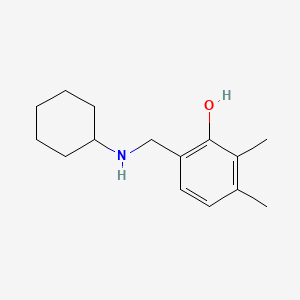
![2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B13807996.png)
![3,9-Dihydroxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid](/img/structure/B13807999.png)
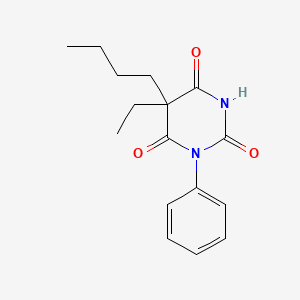

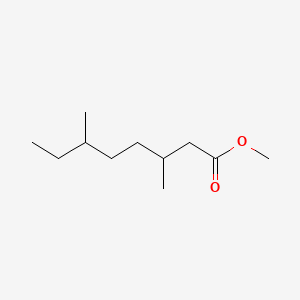
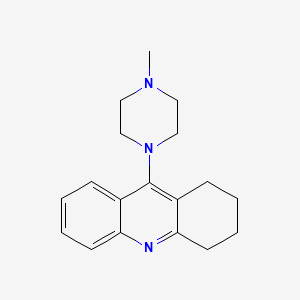
![4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)
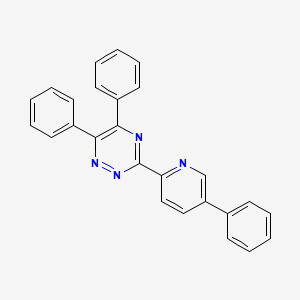
![(2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide](/img/structure/B13808038.png)
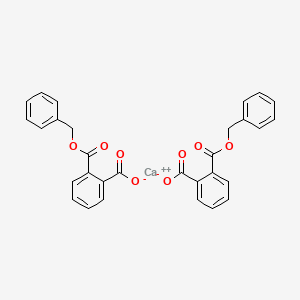
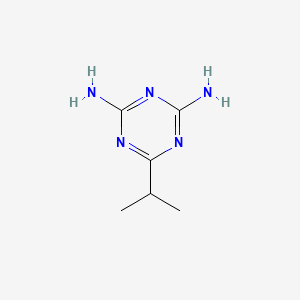
![Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
![2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13808088.png)
